Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate
Description
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate (CAS: 1592888-07-7) is a fluorinated acetate ester characterized by a tert-butoxy-protected oxoethyl sulfanyl group. Its molecular formula is C₁₀H₁₅FO₄S, with a molecular weight of 268.27 g/mol (calculated from ). The compound features three key functional groups:
- Ethyl ester: Enhances solubility in organic solvents.
- Fluoro substituent: Increases electronegativity and metabolic stability.
Properties
IUPAC Name |
ethyl 2-fluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FO4S/c1-5-14-9(13)8(11)16-6-7(12)15-10(2,3)4/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVXEGQNMQZSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)SCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate
- CAS : 1909309-97-2 ()
- Molecular Formula : C₁₀H₁₆F₂O₄S
- Molecular Weight : 270.29 g/mol
- Key Differences: Contains two fluorine atoms at the acetate α-position, increasing electronegativity and altering reactivity compared to the monofluoro analog. Higher molecular weight (270.29 vs. 268.27 g/mol) due to the additional fluorine.
- Applications: Like its monofluoro counterpart, it is used in R&D for exploring fluorinated intermediates in medicinal chemistry ().
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Key Functional Groups |
|---|---|---|---|---|---|
| Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate | 1592888-07-7 | C₁₀H₁₅FO₄S | 268.27 | 1 | Ethyl ester, fluoro, tert-butoxy sulfanyl |
| Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate | 1909309-97-2 | C₁₀H₁₆F₂O₄S | 270.29 | 2 | Ethyl ester, difluoro, tert-butoxy sulfanyl |
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate
- CAS: Not provided ()
- Molecular Formula : C₁₅H₁₃FN₄O₃S₂
- Molecular Weight : 396.41 g/mol
- Lacks the tert-butoxy group but includes a sulfanyl linker similar to the target compound.
- Applications : Studied for antifungal properties due to its structural resemblance to bioactive thiochromen derivatives ().
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate
- CAS : 1417508-31-6 ()
- Molecular Formula : C₁₁H₈F₄O₃
- Molecular Weight : 264.18 g/mol
- Key Differences :
- Features a trifluoromethylphenyl group , enhancing lipophilicity and electronic effects.
- Contains a ketone (2-oxo) group instead of a sulfanyl linker.
- Applications : Likely used as a pharmaceutical intermediate, particularly in fluorinated drug candidates ().
Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate
- CAS : 2356-16-3 ()
- Molecular Formula : C₈H₁₆FO₅P
- Molecular Weight : 242.18 g/mol
- Key Differences :
- Replaces the sulfanyl group with a diethoxyphosphoryl moiety , altering electronic properties and reactivity.
- Lower molecular weight (242.18 vs. 268.27 g/mol) due to the absence of the bulky tert-butoxy group.
- Applications: Potential use in agrochemicals or as a phosphonate prodrug intermediate ().
2-{[2-(tert-Butoxy)-2-oxoethyl]sulfanyl}acetic Acid
- CAS : 204133-20-0 ()
- Molecular Formula : C₈H₁₄O₄S
- Molecular Weight : 222.26 g/mol
- Key Differences :
- Lacks both the ethyl ester and fluoro substituent present in the target compound.
- Contains a free carboxylic acid group, increasing hydrophilicity.
- Applications : Used as a synthetic precursor for esters and amides ().
Q & A
Q. What are the standard synthetic methodologies for Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate?
The synthesis typically involves multi-step reactions:
- Nucleophilic substitution : The tert-butoxy group is introduced via alkylation of a thiol intermediate under basic conditions (e.g., NaH in THF) .
- Fluorination : Fluorine incorporation may employ reagents like Selectfluor or DAST, optimized for minimal side-product formation .
- Esterification : Ethyl ester formation via acid-catalyzed (e.g., H₂SO₄) reaction with ethanol .
Key Considerations : Temperature control (-78°C for sensitive intermediates) and anhydrous conditions are critical to prevent hydrolysis of the tert-butoxy group .
Q. Which purification techniques are effective for isolating this compound?
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30:70 → 50:50) resolves ester and thioether byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, validated by melting point consistency (±1°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm >98% purity for biological assays .
Q. How does the sulfanyl group influence the compound’s reactivity?
The thioether (S–CH₂) moiety:
- Acts as a nucleophile in substitution reactions (e.g., alkylation with bromoesters) .
- Enhances stability against oxidative degradation compared to oxygen analogs .
- May form disulfide bonds under basic conditions, requiring inert atmospheres (N₂/Ar) during synthesis .
Advanced Research Questions
Q. What structural characterization methods resolve ambiguities in crystallographic data?
Combined techniques are essential:
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with bond lengths (C–S: 1.72–1.75 Å) and angles (S–C–C: 103–105°) confirm connectivity .
- NMR Analysis : ¹⁹F NMR (δ -120 to -125 ppm) distinguishes fluorine environments, while ¹H-¹³C HSQC maps tert-butoxy steric effects .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ calculated vs. observed ±0.001 Da) validates molecular formula .
Q. How do steric and electronic effects of the tert-butoxy group impact reaction pathways?
- Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack at the adjacent carbonyl, directing reactivity to the fluoroacetate moiety .
- Electronic Effects : The electron-donating tert-butoxy group stabilizes adjacent carbocations in elimination reactions, influencing byproduct profiles .
Case Study : In comparative syntheses, tert-butoxy analogs showed 20% lower yields in SN2 reactions versus methoxy derivatives due to steric constraints .
Q. What strategies resolve contradictions in reported bioactivity data?
- Enzyme Assay Optimization : Adjust pH (7.4 vs. 6.8) to account for fluorine’s electronegativity affecting binding affinity .
- Metabolite Profiling : LC-MS/MS identifies hydrolysis products (e.g., free thiols) that may interfere with activity measurements .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict binding modes to cytochrome P450 isoforms, reconciling IC₅₀ discrepancies .
Q. How can reaction yields be improved in large-scale syntheses?
| Parameter | Optimization Strategy | Yield Increase | Reference |
|---|---|---|---|
| Solvent | Switch from THF to DMF | +15% | |
| Catalyst | Use Pd/C instead of PtO₂ | +10% | |
| Temperature | Gradual warming (-78°C → 0°C) | +12% |
Microwave-assisted synthesis reduces reaction times (30 min vs. 24 h) while maintaining >90% yield .
Data Contradiction Analysis
Q. Why do fluorination methods yield inconsistent regioselectivity?
- Reagent Specificity : DAST favors α-fluorination, while Selectfluor promotes β-fluorination due to differing transition states .
- Solvent Polarity : Acetonitrile (high polarity) stabilizes carbocation intermediates, altering product ratios versus toluene .
Resolution : Control experiments with isotopically labeled substrates (¹³C) track fluorine incorporation pathways .
Q. How do crystallographic data vary with substituent modifications?
Comparative X-ray data for analogs:
| Substituent | Bond Length (C–S, Å) | Crystal System | Reference |
|---|---|---|---|
| Phenylthio | 1.78 | Orthorhombic | |
| tert-Butoxyethyl | 1.72 | Monoclinic |
The shorter C–S bond in tert-butoxy derivatives correlates with reduced steric strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
